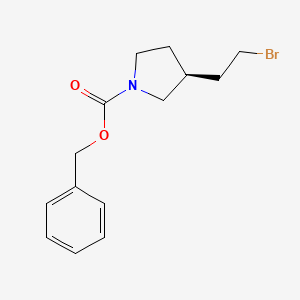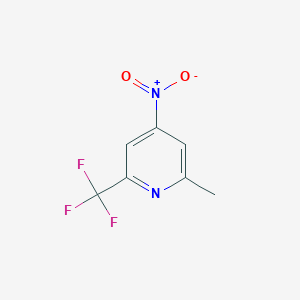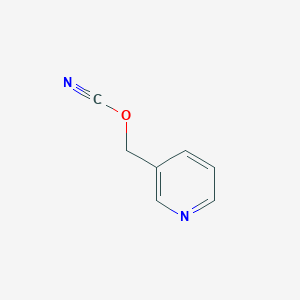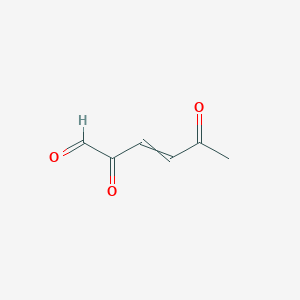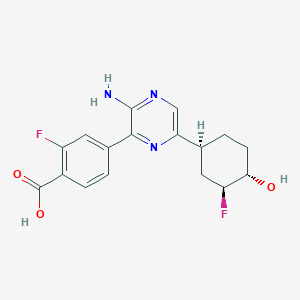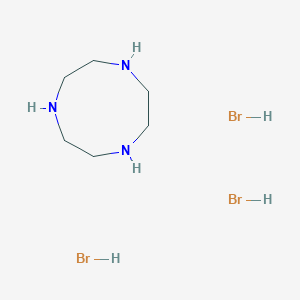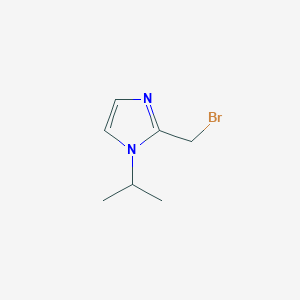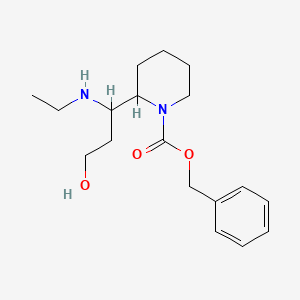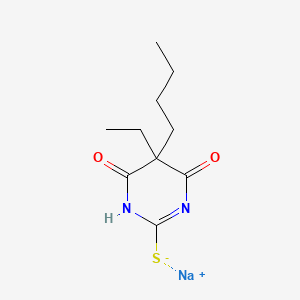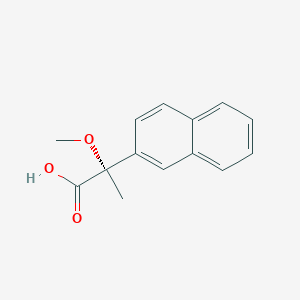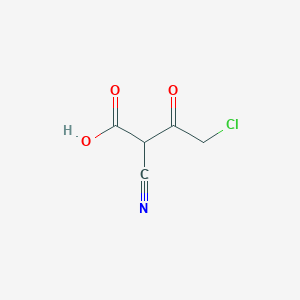
Gamma-chloro-alpha-cyano-acetoacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gamma-chloro-alpha-cyano-acetoacetic acid is a chemical compound with the molecular formula C5H4ClNO3 It is a derivative of acetoacetic acid, characterized by the presence of a chlorine atom at the gamma position and a cyano group at the alpha position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Gamma-chloro-alpha-cyano-acetoacetic acid can be synthesized through several methods. One common approach involves the chlorination of acetoacetic acid followed by the introduction of a cyano group. The reaction typically requires specific conditions, such as the presence of a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and cyanation processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce high-purity compounds.
Análisis De Reacciones Químicas
Types of Reactions
Gamma-chloro-alpha-cyano-acetoacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The chlorine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Gamma-chloro-alpha-cyano-acetoacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific enzymes or pathways.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of various pharmaceuticals.
Mecanismo De Acción
The mechanism by which gamma-chloro-alpha-cyano-acetoacetic acid exerts its effects involves several molecular targets and pathways. The compound can interact with enzymes, altering their activity and leading to various biochemical outcomes. For instance, it may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes.
Comparación Con Compuestos Similares
Gamma-chloro-alpha-cyano-acetoacetic acid can be compared with other similar compounds, such as:
Acetoacetic acid: Lacks the chlorine and cyano groups, making it less reactive in certain chemical reactions.
Beta-chloro-alpha-cyano-acetoacetic acid: Similar structure but with the chlorine atom at the beta position, leading to different reactivity and applications.
Gamma-chloro-beta-cyano-acetoacetic acid: Another variant with the cyano group at the beta position, affecting its chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C5H4ClNO3 |
|---|---|
Peso molecular |
161.54 g/mol |
Nombre IUPAC |
4-chloro-2-cyano-3-oxobutanoic acid |
InChI |
InChI=1S/C5H4ClNO3/c6-1-4(8)3(2-7)5(9)10/h3H,1H2,(H,9,10) |
Clave InChI |
OKVDVFMZHXMGPX-UHFFFAOYSA-N |
SMILES canónico |
C(C(=O)C(C#N)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



